Orthogonal Functional Group Reactivity for Divergent Library Synthesis
The compound's key differentiator is its orthogonal reactivity, enabling selective modification at either the 2-carbamoyl or 4-carboxyl position . This is in direct contrast to simpler analogs like Thiazole-4-carboxylic acid (CAS 14190-59-1), which lacks the 2-carbamoyl group and thus cannot undergo N-functionalization without first installing a reactive handle [1]. Similarly, 2-carbamoylthiazole (lacking the 4-carboxyl group) cannot be used for C-4 esterification or amidation. This dual functionality allows for a more divergent synthesis approach from a single core.
| Evidence Dimension | Number of Distinct Reactive Handles for Derivatization |
|---|---|
| Target Compound Data | 2 (C-4 carboxylic acid, C-2 carbamoyl nitrogen) |
| Comparator Or Baseline | Thiazole-4-carboxylic acid (1 handle) |
| Quantified Difference | +1 reactive handle |
| Conditions | Based on standard functional group analysis; reactivity inferred from chemical structure |
Why This Matters
This enables more efficient library generation and SAR exploration from a single starting material, reducing procurement and synthesis steps.
- [1] Fisher Scientific. (n.d.). 1,3-Thiazol-2-carboxylsäure, 95 %, Thermo Scientific. View Source
